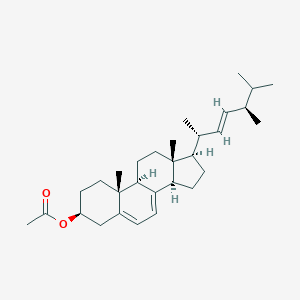

Ergosterol Acetate

Descripción general

Descripción

Ergosterol Acetate (C30H46O2; CAS 2418-45-3) is an acetylated derivative of ergosterol, a fungal sterol critical for membrane structure and function in fungi . Unlike ergosterol, which contains a hydroxyl group at the C-3 position, this compound features an ester group (acetate) at this site, altering its physicochemical properties and bioactivity .

Métodos De Preparación

Chemical Synthesis of Ergosterol Acetate

Bromination and Dehydrobromination of Ergosterol Derivatives

The synthesis of this compound often begins with ergosterol itself, a precursor abundant in fungal membranes. A notable approach involves the bromination of ergosta-4,22-dien-3-one followed by dehydrobromination to introduce double bonds. In one study, ergosta-4,22-dien-3-one was subjected to bromination at position 7, yielding 7-bromoergosta-4,22-dien-3-one. Subsequent dehydrobromination using potassium tert-butoxide in dimethylformamide produced ergosta-5,7,22-trien-3β-ol (ergosterol) with a yield of 68% . Acetylation of the hydroxyl group at position 3 using acetic anhydride in pyridine then yielded this compound. This method, however, faces challenges in side-chain reactivity, which can reduce overall efficiency .

Diels-Alder Reaction with Maleic Anhydride

An alternative synthetic route involves the Diels-Alder reaction of ergosteryl acetate with maleic anhydride. This method, optimized for large-scale production, generates a succinic anhydride adduct. Refluxing the reaction mixture with methanol selectively converts byproducts into soluble half-esters, leaving the Diels-Alder adduct intact . Hydrogenation of the adduct followed by vacuum pyrolysis at 200°C produces 5,7-ergostadienyl acetate as the major product (62% yield), alongside minor derivatives such as 7,9(11)-ergostadienyl acetate (18%) and 6,8(9)-ergostadienyl acetate (12%) . Argentation column chromatography is critical for separating these isomers, with silver nitrate-impregnated silica gel achieving >95% purity .

Table 1. Yields of Ergostadienyl Acetate Derivatives via Diels-Alder Pyrolysis

| Product | Yield (%) | Purity (%) |

|---|---|---|

| 5,7-Ergostadienyl acetate | 62 | 95 |

| 7,9(11)-Ergostadienyl acetate | 18 | 90 |

| 6,8(9)-Ergostadienyl acetate | 12 | 88 |

Bioextraction from Natural Sources

Fungal Fermentation and Column Chromatography

This compound has been isolated from the marine sponge-associated fungus Aspergillus fischeri MMERU 23. Ethyl acetate extracts of fungal cultures are subjected to silica gel column chromatography, eluting with hexane-ethyl acetate gradients . Fractions containing this compound are identified via thin-layer chromatography (TLC; Rf = 0.45 in hexane:ethyl acetate 7:3) and further purified using preparative HPLC (C18 column, methanol:water 85:15) . This method yields 15–20 mg of this compound per liter of culture, with purity exceeding 98% as confirmed by NMR .

Algal Sources and Alkaline Extraction

Chlorella vulgaris, a green microalga, accumulates this compound in its cell membranes. Lyophilized algal biomass is refluxed in 0.14 M methanolic KOH for 30 minutes to saponify lipids, followed by acidification with HCl to pH 2 . The crude extract is then loaded onto a C18 SPE column, washed with alkaline methanol, and eluted with isopropanol containing 0.1 M KOH . This protocol achieves a recovery rate of 92–95%, demonstrating scalability for industrial applications .

Purification and Analysis Techniques

Solid-Phase Extraction (SPE) Optimization

SPE has emerged as a superior alternative to liquid-liquid extraction for purifying this compound. Conditioning C18 columns with methanol and acidified water (pH 2) enhances this compound retention, while a wash step with 0.4 M KOH in 60% methanol removes polar contaminants . Drying the column under air for 50 minutes prior to elution with alkaline isopropanol minimizes residual water, improving recovery rates to 85–98% . Comparative studies show SPE reduces solvent use by 40% compared to traditional methods .

Table 2. SPE vs. Liquid-Liquid Extraction Efficiency

| Parameter | SPE Method | Liquid-Liquid Extraction |

|---|---|---|

| Recovery (%) | 92–98 | 80–85 |

| Solvent Consumption | 30 ml | 50 ml |

| Processing Time | 2 hours | 4 hours |

High-Performance Liquid Chromatography (HPLC)

Final purity assessment employs HPLC with a C18 column and isocratic elution using methanol at 1.5 ml/min. This compound elutes at 8.8 minutes (λ = 282 nm), with a detection limit of 0.1 μg/ml . Calibration curves (R² = 0.999) ensure quantitative accuracy, while spike-recovery experiments validate method robustness .

Industrial-Scale Production Challenges

Scaling up this compound synthesis requires addressing:

-

Cost of Fungal Cultivation : Submerged fermentation of A. fischeri demands precise control of pH (6.5), temperature (25°C), and aeration (1 vvm), increasing operational costs .

-

Byproduct Formation in Diels-Alder Reactions : Pyrolysis at temperatures exceeding 200°C generates undesirable 8,14-ergostadienyl acetate, necessitating precise thermal regulation .

-

SPE Column Lifetime : Repeated use of C18 columns beyond five cycles reduces recovery rates by 15–20% due to sorbent degradation .

Análisis De Reacciones Químicas

Types of Reactions: Ergosterol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ergosterol peroxide, while reduction can yield ergosterol .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ergosterol acetate exhibits a range of pharmacological effects that make it a subject of interest in medical research:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in neuroprotective studies, where it has been shown to upregulate antioxidant enzymes in models of oxidative stress-induced neurotoxicity .

- Anti-inflammatory Effects : Research indicates that this compound can suppress inflammatory responses. It inhibits the phosphorylation of key signaling proteins involved in inflammation pathways, such as ERK and p38 MAPK, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β in macrophage cell lines .

- Cholesterol Synthesis Inhibition : this compound has been found to inhibit cholesterol synthesis, which can have implications for cardiovascular health and metabolic disorders . This property is particularly valuable in developing treatments for conditions like hypercholesterolemia.

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

- Neuroprotection : Studies suggest this compound could be developed as a treatment for neurodegenerative diseases such as Alzheimer's. Its ability to modulate inflammatory responses and enhance antioxidant defenses positions it as a promising candidate for further research in neuroprotection .

- Antimicrobial Properties : Given its origins from fungi, this compound may exhibit antimicrobial properties. Some studies have indicated that compounds derived from fungi can inhibit the growth of pathogenic bacteria and fungi, making this compound a potential agent for treating infections .

- Cancer Research : this compound's anti-inflammatory properties may also be leveraged in cancer research. By modulating inflammatory pathways that contribute to tumor progression, it may serve as an adjunct therapy in cancer treatment protocols .

Biotechnological Applications

This compound has implications beyond pharmacology, particularly in biotechnology:

- Bioconversion Processes : The compound can be utilized in bioconversion processes where fungi are employed to produce valuable metabolites. Its role in enhancing the yield of other bioactive compounds makes it significant in industrial biotechnology applications .

- Nutritional Supplements : Due to its health-promoting properties, this compound is being explored as an ingredient in dietary supplements aimed at improving overall health and wellness through its antioxidant and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mecanismo De Acción

Ergosterol acetate exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: It disrupts the cell membrane integrity of fungi, leading to cell death.

Antioxidant Activity: this compound acts as an antioxidant by neutralizing free radicals and reducing oxidative stress.

Anti-inflammatory Activity: The compound inhibits the phosphorylation of ERK and the activation of p38 MAPK, thereby reducing inflammation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ergosterol Acetate is compared with four phytosterols: ergosterol , β-sitosterol , stigmasterol , and campesterol . Structural differences include substituents at C-3 (hydroxyl vs. acetate), C-22 (presence/absence of a double bond), and C-24 (methyl vs. ethyl groups) (Table 1).

Table 1: Structural Comparison

| Compound | C-3 Substituent | C-22 Double Bond | C-24 Substituent |

|---|---|---|---|

| This compound | Ester (acetate) | Present | Ethyl |

| Ergosterol | Hydroxyl | Present | Ethyl |

| β-Sitosterol | Hydroxyl | Absent | Ethyl |

| Stigmasterol | Hydroxyl | Present | Ethyl |

| Campesterol | Hydroxyl | Absent | Methyl |

Anti-Inflammatory Activity

TNF-α Inhibition

In LPS-stimulated RAW264.7 macrophages, this compound exhibited the weakest inhibition of TNF-α production compared to other phytosterols. At 200 µM, β-sitosterol and stigmasterol showed the highest inhibition (~75%), while this compound achieved only ~40% .

Table 2: TNF-α Inhibition at 200 µM

| Compound | Inhibition (%) |

|---|---|

| β-Sitosterol | 75 ± 3 |

| Stigmasterol | 74 ± 4 |

| Ergosterol | 60 ± 2 |

| Campesterol | 58 ± 3 |

| This compound | 40 ± 5 |

COX-2 and iNOS Expression

- COX-2 : this compound showed variable effects. At 100 µM, it exhibited the strongest inhibition (65%), surpassing ergosterol (55%) and β-sitosterol (45%). However, at 200 µM, ergosterol regained superiority (70% vs. This compound’s 60%) .

- iNOS: this compound was less effective than β-sitosterol and stigmasterol. At 50 µM, stigmasterol achieved 60% inhibition, while this compound showed only 30% .

Key Mechanistic Insight :

- C-3 hydroxyl groups (ergosterol) enhance COX-2 inhibition compared to C-3 esters (this compound) .

- C-22 double bonds (stigmasterol) reduce anti-inflammatory efficacy compared to saturated counterparts (β-sitosterol) .

NO Production

This compound showed moderate NO inhibition (~50% at 200 µM), comparable to campesterol but weaker than β-sitosterol (~70%) . Structural features like C-24 substituents (ethyl vs.

Phagocytic Activity Inhibition

This compound required higher concentrations (≥50 µM) to inhibit phagocytosis, whereas β-sitosterol and ergosterol were effective at 25 µM. At 200 µM, this compound’s inhibition (70%) matched ergosterol but remained weaker than β-sitosterol (85%) .

Table 3: Phagocytosis Inhibition (Neutral Red Method)

| Concentration (µM) | This compound | β-Sitosterol | Ergosterol |

|---|---|---|---|

| 25 | 0% | 60% | 50% |

| 200 | 70% | 85% | 70% |

Structure-Activity Relationships (SAR)

C-3 Substituent : Hydroxyl groups (ergosterol) enhance TNF-α and COX-2 inhibition compared to esters (this compound) .

C-22 Double Bond : Saturated C-22 (β-sitosterol) improves anti-inflammatory activity over unsaturated (stigmasterol) .

C-24 Substituent : Ethyl groups (β-sitosterol) slightly enhance efficacy over methyl (campesterol) in COX-2 inhibition .

Actividad Biológica

Ergosterol acetate is a derivative of ergosterol, a sterol predominantly found in fungi, and has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Pharmacological Properties

This compound exhibits several pharmacological activities, including anticancer , antioxidant , antidiabetic , and neuroprotective effects. Below is a summary of these activities:

1. Anticancer Activity

This compound has shown promising anticancer effects across various cancer cell lines. Notably, studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in breast (MCF-7) and prostate (PC-3) cancer cells.

| Cancer Type | Model | Dose | Activity and Mechanism |

|---|---|---|---|

| Bladder | Wistar rats (induced with N-butyl-N-(4-hydroxybutyl)nitrosamine) | 15 μg/kg/day for 3 weeks | Modulates inflammation-related signaling |

| Breast | MCF-7 cell line | IC50 = 112.65 μM | Induces S-phase cell cycle arrest and apoptosis |

| Prostate | PC-3 cell line | Low micromolar range | Inhibitory activity against tumor growth |

These findings suggest that this compound may act through multiple pathways, including the modulation of oxidative stress and inflammatory responses .

2. Antioxidant Activity

The antioxidant properties of this compound are significant in mitigating oxidative stress-related damage. Research indicates that it can reduce reactive oxygen species (ROS) levels and lipid peroxidation, thereby protecting cellular integrity.

- Mechanism : this compound activates the Nrf2 signaling pathway, enhancing the expression of antioxidant enzymes .

3. Antidiabetic Effects

This compound has been shown to improve glucose metabolism and alleviate diabetic complications:

- Study Findings : In streptozotocin-induced diabetic mice, this compound treatment led to increased glucose uptake and improved insulin sensitivity by upregulating glucose transporter 4 (GLUT4) expression .

4. Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound against neurodegenerative diseases. It has been found to upregulate mRNA expression of antioxidant enzymes, providing defense against oxidative stress-induced neurotoxicity .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Properties : A study involving MCF-7 breast cancer cells demonstrated that this compound significantly blocked carcinogen-induced ROS production, leading to reduced DNA damage and enhanced apoptosis .

- Antioxidant Activity Assessment : In a rat model, this compound treatment resulted in a marked reduction in myocardial injury induced by lipopolysaccharide (LPS), showcasing its potential as an anti-apoptotic agent .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Ergosterol Acetate in laboratory settings?

this compound is typically synthesized via acetylation of ergosterol using acetic anhydride or acetyl chloride under controlled conditions. Advanced functionalization methods include nitroso Diels-Alder (NDA) reactions with acyl nitroso agents, yielding C5 and C8 disubstituted analogs . For example, reaction with nitrosocarbonylbenzene produces oxazine derivatives (54% yield), validated by spectroscopic characterization . Key parameters include solvent choice (e.g., ethyl acetate), temperature, and stoichiometric ratios.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- HPLC-UV : Detects this compound at 282 nm, optimized for soil slurries (220 mM acetate, 4-h incubation) .

- GC-MS : Identifies ergosterol derivatives in ethyl acetate fractions, with purity verified via chromatographic peaks .

- NMR : Confirms structural integrity, particularly for acetyl group integration at δ 2.0–2.1 ppm (¹H) and 170–175 ppm (¹³C).

| Method | Detection Technique | Key Parameters | Sensitivity | Reference |

|---|---|---|---|---|

| HPLC-UV | UV (282 nm) | Soil slurry, 220 mM acetate | 0.1–10 µg/mL | |

| GC-MS | Mass spectrometry | Ethyl acetate fractionation | 0.01–1 µg/mL |

Q. How can researchers quantify this compound in complex biological matrices?

Extraction protocols using n-hexane or methanol are followed by spectrophotometric assays (e.g., DPPH or Folin-Ciocalteu). For fungal biomass, the acetate incorporation method measures fungal growth via ¹⁴C-labeled acetate integration into ergosterol, with a 4-h incubation at 22°C . Internal standards (e.g., deuterated ergosterol) improve accuracy in LC-MS workflows .

Advanced Research Questions

Q. What are the challenges in elucidating the metabolic pathways involving this compound in fungal organisms?

Key challenges include:

- Isotopic tracing complexity : ¹³C-labeled acetate incorporation requires precise monitoring of ergosterol biosynthesis intermediates .

- Genetic variability : Engineered Saccharomyces cerevisiae strains (e.g., ΔERG5) show altered acetate production (0.713 g/L vs. wild-type), impacting pathway flux .

- Matrix interference : Co-eluting lipids in LC-MS necessitate orthogonal separation methods (e.g., HILIC vs. reverse-phase) .

Q. How do methodological differences in antioxidant capacity assays (e.g., DPPH vs. ABTS) affect the interpretation of this compound's bioactivity?

- DPPH : Measures radical scavenging at 515 nm, suitable for hydrophobic fractions. This compound’s EC₅₀ values vary due to solubility limits in methanol .

- ABTS : Operates at 734 nm, ideal for hydrophilic fractions but may underestimate lipid-soluble antioxidants .

- Folin-Ciocalteu : Quantifies total phenolics but lacks specificity for sterols, requiring complementary assays .

Q. What statistical approaches are recommended for analyzing variability in this compound concentration data across experimental replicates?

- ANOVA : Identifies significant differences across groups (e.g., fungal strains or growth conditions) .

- T-tests : Compares paired samples (e.g., wild-type vs. mutant ergosterol ratios: 1.06 ± 0.03 vs. 1.03 ± 0.04) .

- Error propagation : Critical for spectrophotometric data, where ±5% variability in absorbance translates to ±10% concentration error .

Q. How can contradictory findings regarding this compound's role in fungal membrane dynamics be reconciled through experimental design?

Discrepancies often arise from:

- Species-specific effects : Cordyceps militaris shows ergosterol-dependent anti-inflammatory activity (48% NO reduction), while Saccharomyces strains prioritize acetate excretion .

- Growth media : Lipid composition in olive oil vs. synthetic media alters membrane ergosterol incorporation .

- Analytical thresholds : HPLC-UV detection limits (0.1 µg/mL) may miss trace metabolites observable via GC-MS .

Q. Methodological Best Practices

- Data presentation : Use SI units and significant figures consistently (e.g., 0.713 ± 0.005 g/L) .

- Ethical reporting : Disclose conflicts of interest and cite primary literature (avoid non-peer-reviewed sources) .

- Reproducibility : Detailed protocols for synthesis, extraction, and statistical analysis must accompany publications .

Propiedades

IUPAC Name |

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEVNHYPVVOXPB-RZZBNZQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315706 | |

| Record name | Ergosterol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418-45-3 | |

| Record name | Ergosterol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosta-5,7,22-trien-3-beta-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosterol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergosta-5,7,22-trien-3-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.